molecular formula C8H11N3S B2729785 (Benzylamino)thiourea CAS No. 7449-43-6

(Benzylamino)thiourea

Cat. No. B2729785
CAS RN: 7449-43-6
M. Wt: 181.26
InChI Key: FMKMPJXDAVADRQ-UHFFFAOYSA-N
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Description

“(Benzylamino)thiourea” is a compound that can be understood as a combination of benzylamine and thiourea . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Thiourea is an organosulfur compound that is used in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea can be synthesized by several methods, including the reaction of benzyl chloride and ammonia . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . A continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur has also been developed .


Molecular Structure Analysis

The molecular structure of thiourea and its complexes has been studied using various methods such as X-ray, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .


Chemical Reactions Analysis

Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they have been used in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .


Physical And Chemical Properties Analysis

Thiourea is a colorless crystalline solid with a melting point of 170-182°C . It is soluble in water and ethanol, and slightly soluble in ether . The physical nature and solubility of reagents in water are responsible for the observed reaction rate and selectivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Benzylamino)thiourea, focusing on six unique fields:

Antiviral Activity

(Benzylamino)thiourea: has shown promising antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). Research indicates that compounds containing (Benzylamino)thiourea can inhibit the polymerization process of TMV capsid protein, thereby preventing the virus from replicating . This makes it a potential candidate for developing antiviral agents for plant viruses.

Antibacterial Applications

Studies have demonstrated that (Benzylamino)thiourea derivatives possess significant antibacterial activity. These compounds can inhibit the growth of various bacterial strains, making them useful in the development of new antibacterial drugs. Their mechanism often involves disrupting bacterial cell walls or interfering with essential bacterial enzymes .

Anticancer Properties

(Benzylamino)thiourea derivatives have been explored for their anticancer potential. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell metabolism. This makes them valuable in the development of chemotherapeutic agents .

Antioxidant Activity

The antioxidant properties of (Benzylamino)thiourea are significant in combating oxidative stress, which is linked to various chronic diseases. These compounds can neutralize free radicals, thereby protecting cells from damage and reducing the risk of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that (Benzylamino)thiourea derivatives can exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimalarial Activity

(Benzylamino)thiourea derivatives have also been investigated for their antimalarial properties. These compounds can inhibit the growth of Plasmodium parasites, which cause malaria. Their mechanism of action often involves interfering with the parasite’s metabolic processes or disrupting its life cycle .

Antituberculosis Applications

The potential of (Benzylamino)thiourea derivatives in treating tuberculosis has been explored due to their ability to inhibit the growth of Mycobacterium tuberculosis. These compounds can target specific enzymes or pathways essential for the survival of the tuberculosis bacteria .

Agricultural Applications

In addition to their medical applications, (Benzylamino)thiourea derivatives are also used in agriculture. They can act as plant growth regulators, enhancing crop yield and resistance to diseases. Their antiviral properties are particularly useful in protecting crops from viral infections .

Mechanism of Action

While the specific mechanism of action of “(Benzylamino)thiourea” is not explicitly mentioned in the search results, one study suggests that a thiourea-containing compound showed good curative activity against the tobacco mosaic virus (TMV) .

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard . It poses risks such as acute oral toxicity, carcinogenicity, and reproductive toxicity .

Future Directions

Thiourea and its derivatives have shown promising potential in various fields. For instance, they have been used in the synthesis of potent inhibitors of alkaline phosphatase that can be used in future for treating different types of cancer . Another study suggests that thiourea-containing compounds could be used in the future for the synthesis of more potent inhibitors of glucose-6-phosphatase .

properties

IUPAC Name

(benzylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMPJXDAVADRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylamino)thiourea

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